1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
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Description
1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as Ketamine or Special K and is widely used as an anesthetic agent in medical settings. However, recent studies have shown that Ketamine has potential applications in treating a variety of psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD).
Scientific Research Applications
Anticancer Properties
Research has highlighted the potential anticancer activities of compounds structurally related to 1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone. For instance, derivatives bearing piperazine moieties have been synthesized and shown promising antiproliferative effects against breast cancer cells, comparing favorably with cisplatin, a known effective anticancer drug (Yurttaş et al., 2014). Additionally, certain azole-containing piperazine derivatives have demonstrated notable antibacterial, antifungal, and cytotoxic activities, suggesting a broad-spectrum antimicrobial efficacy and potential for cancer therapy (Gan et al., 2010).
Antimicrobial Activity
Compounds similar to 1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone have been designed and synthesized, showing moderate to significant in vitro antibacterial and antifungal activities. Notably, derivatives have exhibited remarkable antimicrobial efficacy against various strains, comparable to standard drugs like chloramphenicol and fluconazole (Gan et al., 2010).
Antipsychotic Potential
Research into biphenyl moiety linked with aryl piperazine derivatives, including structures akin to 1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone, has shown that they exhibit considerable anti-dopaminergic and anti-serotonergic activity, which are critical in the pharmacological treatment of psychosis. Specific derivatives have shown an impressive antipsychotic profile with minimal side effects, such as lower potency for catalepsy induction, suggesting their potential as safer antipsychotic medications (Bhosale et al., 2014).
Novel Synthesis Methods
Innovative approaches to synthesizing compounds structurally related to 1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone have been explored, such as the electrochemical synthesis of substituted phenylpiperazines. This method offers a reagent-less, environmentally friendly, and efficient way to produce new phenylpiperazine derivatives, which can have various pharmaceutical applications due to their structural features (Nematollahi & Amani, 2011).
properties
IUPAC Name |
1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O/c19-15-7-5-14(6-8-15)18(23)13-21-9-11-22(12-10-21)17-4-2-1-3-16(17)20/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWMYTCFOJNAOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
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